
N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in pharmaceuticals, agriculture, and material science. This compound, in particular, has unique structural features that make it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)benzamide can be achieved through the direct alkylation of N,N-dialkyl benzamides with methyl sulfides. This reaction is typically promoted by the base lithium diisopropylamide (LDA) under transition metal-free conditions . The reaction conditions are mild and selective, allowing for efficient synthesis without the need for harsh reagents or conditions.
Industrial Production Methods
In industrial settings, the preparation of benzamide derivatives often involves the direct condensation of benzoic acids and amines. This process can be enhanced using ultrasonic irradiation in the presence of Lewis acidic ionic liquids immobilized on diatomite earth . This method is eco-friendly, efficient, and provides high yields, making it suitable for large-scale production.
化学反应分析
Types of Reactions
N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
科学研究应用
N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
作用机制
The mechanism of action of N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms . This involves the inhibition of I-kB breakdown and the activation of caspases, leading to programmed cell death .
相似化合物的比较
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: Studied for its potential in treating Alzheimer’s disease and diabetes.
Uniqueness
N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)benzamide stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo selective reactions under mild conditions and its potential therapeutic applications make it a compound of significant interest in scientific research.
属性
CAS 编号 |
89873-91-6 |
|---|---|
分子式 |
C17H17NOS |
分子量 |
283.4 g/mol |
IUPAC 名称 |
N-(2-methyl-1-phenyl-1-sulfanylidenepropan-2-yl)benzamide |
InChI |
InChI=1S/C17H17NOS/c1-17(2,15(20)13-9-5-3-6-10-13)18-16(19)14-11-7-4-8-12-14/h3-12H,1-2H3,(H,18,19) |
InChI 键 |
XBEWPTRBTFMAEW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=S)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


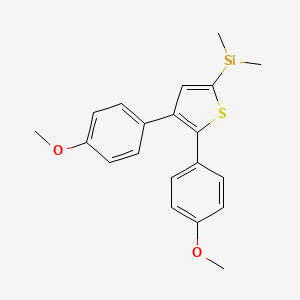
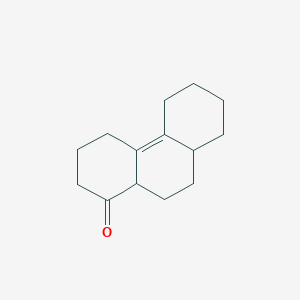

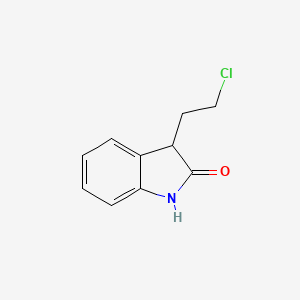
![2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid](/img/structure/B14376416.png)

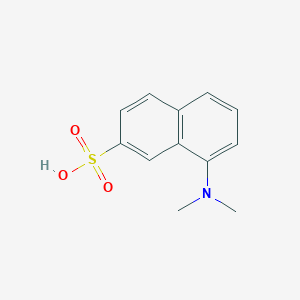
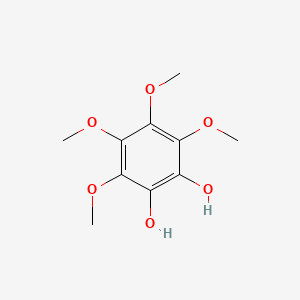
![Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate](/img/structure/B14376445.png)
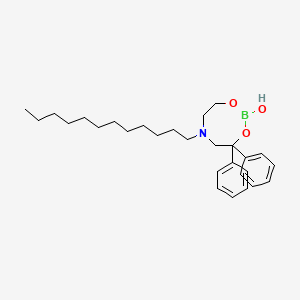
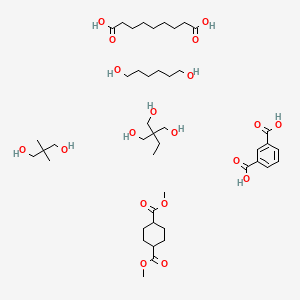

![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine](/img/structure/B14376473.png)
![[2-(Methoxymethoxy)hexan-2-yl]benzene](/img/structure/B14376482.png)
